N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a chemical compound with the molecular formula C24H21F4N3O and a molecular weight of 443.446 . It is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a combination of fluorophenyl, piperazino, and trifluoromethyl groups attached to a benzenecarboxamide core .Wissenschaftliche Forschungsanwendungen
Synthesis of Neuroleptic Agents
This compound plays a pivotal role in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which are crucial for psychiatric treatments. The synthesis involves key intermediates like 4,4-bis(p-fluorophenyl)butylbromide, highlighting the compound's significance in medicinal chemistry for producing pharmaceuticals with neuroleptic properties (Botteghi et al., 2001).
Fluorescent Logic Gates
Another fascinating application is in the development of solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates. These compounds, incorporating piperazine moieties, serve as fluorescent logic gates that can be reconfigured based on solvent polarity, offering potential tools for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Antineoplastic Tyrosine Kinase Inhibitor
The compound is also a structural component of Flumatinib (HH-GV678), an antineoplastic tyrosine kinase inhibitor undergoing clinical trials for treating chronic myelogenous leukemia. The study of its metabolism in patients reveals insights into its pharmacokinetics, metabolic pathways, and the role of its structural components in therapeutic applications (Gong et al., 2010).
Antibacterial Quinolones
In antibacterial research, modifications of quinolone derivatives incorporating piperazine units have demonstrated efficacy similar to established antibiotics like ciprofloxacin. This underscores the compound's utility in enhancing the antibacterial activity of quinolone-based medications (Ziegler et al., 1990).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with equilibrative nucleoside transporters (ents), showing more selectivity towards ent2 than ent1 .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets (such as ents) and induce changes in their function .
Biochemical Pathways
Similar compounds have been found to play a vital role in nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
The compound has a predicted density of 1170±006 g/cm3 and a boiling point of 5770±500 °C .
Result of Action
Similar compounds have been found to inhibit ents, which play a vital role in nucleotide synthesis and regulation of adenosine function .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Eigenschaften
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F4N3O/c25-19-4-8-21(9-5-19)30-12-14-31(15-13-30)22-10-6-20(7-11-22)29-23(32)17-2-1-3-18(16-17)24(26,27)28/h1-11,16H,12-15H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVSTAJBIMBLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.